
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid is an organic compound with a unique structure that includes a dioxane ring substituted with methoxycarbonyl and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the methoxycarbonyl and carboxylic acid groups. One common method involves the reaction of diols with carbonyl compounds under acidic conditions to form the dioxane ring. Subsequent esterification and carboxylation steps introduce the methoxycarbonyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled formation of the dioxane ring and subsequent functionalization steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its structure can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it suitable for the design of novel materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The dioxane ring and functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound has a furan ring instead of a dioxane ring but shares similar functional groups.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound has a benzene ring with additional halogen substituents.
Uniqueness
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring systems.
Propiedades
Fórmula molecular |
C7H10O6 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
5-methoxycarbonyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-11-7(10)5-3-12-4(2-13-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
Clave InChI |
FRGYPQYDYKJZRN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COC(CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


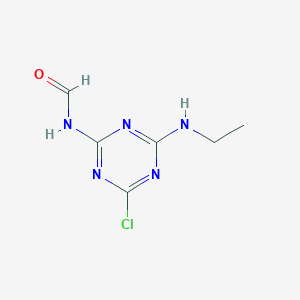
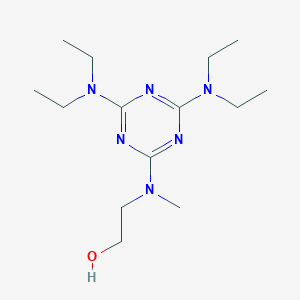
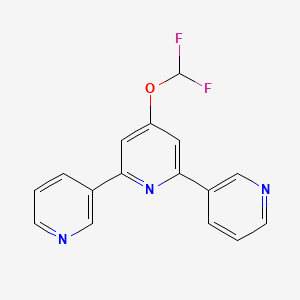
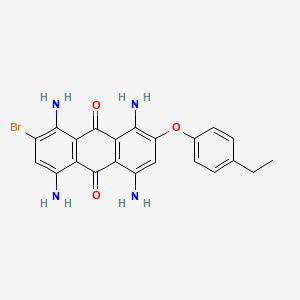
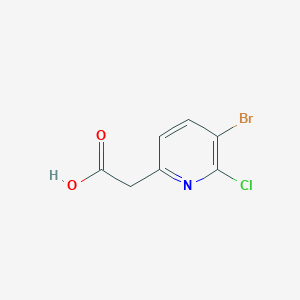
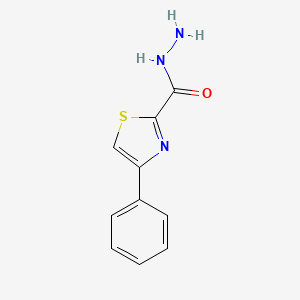
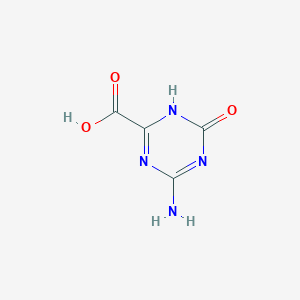

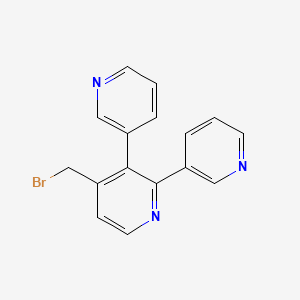
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)

![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
